Cas no 685563-49-9 (5-Thiazoleacetic acid, 2-(acetylamino)-4-phenyl-)
5-Thiazoleacetic acid, 2-(acetylamino)-4-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- 5-Thiazoleacetic acid, 2-(acetylamino)-4-phenyl-
- (2-Acetylamino-4-phenyl-thiazol-5-yl)-acetic acid
- EN300-18001320
- 685563-49-9
- 2-(2-acetamido-4-phenyl-1,3-thiazol-5-yl)acetic acid
-
- Inchi: 1S/C13H12N2O3S/c1-8(16)14-13-15-12(9-5-3-2-4-6-9)10(19-13)7-11(17)18/h2-6H,7H2,1H3,(H,17,18)(H,14,15,16)
- InChI Key: MFLIGTLLGYUKOG-UHFFFAOYSA-N
- SMILES: S1C(CC(O)=O)=C(C2=CC=CC=C2)N=C1NC(C)=O
Computed Properties
- Exact Mass: 276.05686342Da
- Monoisotopic Mass: 276.05686342Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 345
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 108Ų
5-Thiazoleacetic acid, 2-(acetylamino)-4-phenyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-18001320-0.05g |
2-(2-acetamido-4-phenyl-1,3-thiazol-5-yl)acetic acid |
685563-49-9 | 0.05g |
$563.0 | 2023-05-25 | ||
| Enamine | EN300-18001320-0.1g |
2-(2-acetamido-4-phenyl-1,3-thiazol-5-yl)acetic acid |
685563-49-9 | 0.1g |
$591.0 | 2023-05-25 | ||
| Enamine | EN300-18001320-0.25g |
2-(2-acetamido-4-phenyl-1,3-thiazol-5-yl)acetic acid |
685563-49-9 | 0.25g |
$617.0 | 2023-05-25 | ||
| Enamine | EN300-18001320-0.5g |
2-(2-acetamido-4-phenyl-1,3-thiazol-5-yl)acetic acid |
685563-49-9 | 0.5g |
$645.0 | 2023-05-25 | ||
| Enamine | EN300-18001320-1.0g |
2-(2-acetamido-4-phenyl-1,3-thiazol-5-yl)acetic acid |
685563-49-9 | 1g |
$671.0 | 2023-05-25 | ||
| Enamine | EN300-18001320-2.5g |
2-(2-acetamido-4-phenyl-1,3-thiazol-5-yl)acetic acid |
685563-49-9 | 2.5g |
$1315.0 | 2023-05-25 | ||
| Enamine | EN300-18001320-5.0g |
2-(2-acetamido-4-phenyl-1,3-thiazol-5-yl)acetic acid |
685563-49-9 | 5g |
$1945.0 | 2023-05-25 | ||
| Enamine | EN300-18001320-10.0g |
2-(2-acetamido-4-phenyl-1,3-thiazol-5-yl)acetic acid |
685563-49-9 | 10g |
$2884.0 | 2023-05-25 |
5-Thiazoleacetic acid, 2-(acetylamino)-4-phenyl- Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 5-Thiazoleacetic acid, 2-(acetylamino)-4-phenyl-
Introduction to 5-Thiazoleacetic acid, 2-(acetylamino)-4-phenyl- (CAS No. 685563-49-9)
5-Thiazoleacetic acid, 2-(acetylamino)-4-phenyl-, identified by its Chemical Abstracts Service (CAS) number 685563-49-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the thiazole derivative class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of both an acetylamino group and a phenyl substituent in its molecular framework endows it with unique chemical properties that make it a valuable scaffold for drug discovery and medicinal chemistry research.
The molecular structure of 5-Thiazoleacetic acid, 2-(acetylamino)-4-phenyl- consists of a central thiazole ring, which is a five-membered heterocycle containing sulfur and nitrogen atoms. This core structure is flanked by an acetylamino group at the 2-position and a phenyl ring at the 4-position. The acetylamino group (-NHCOCH₃) introduces both a polar amide functionality and an acetyl moiety, enhancing the compound's solubility in polar solvents while also providing a site for further derivatization. The phenyl ring, on the other hand, contributes to hydrophobic interactions and can influence the compound's binding affinity to biological targets.
In recent years, thiazole derivatives have been extensively studied due to their diverse pharmacological properties. These compounds have shown promise in various therapeutic areas, including antimicrobial, anti-inflammatory, anticancer, and antiviral applications. The specific arrangement of functional groups in 5-Thiazoleacetic acid, 2-(acetylamino)-4-phenyl- makes it particularly interesting for investigating its potential biological effects. The combination of the acetylamino group and the phenyl ring creates multiple interaction points with biological macromolecules, which could be exploited for designing novel therapeutic agents.
One of the most compelling aspects of this compound is its potential as a lead molecule in drug development. Researchers have been exploring thiazole derivatives as scaffolds for creating new drugs due to their ability to modulate various biological pathways. For instance, studies have demonstrated that certain thiazole-based compounds can inhibit enzymes involved in inflammation and cancer progression. The structural features of 5-Thiazoleacetic acid, 2-(acetylamino)-4-phenyl- align well with these requirements, making it a promising candidate for further investigation.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of small molecules to biological targets with high accuracy. These tools have been instrumental in designing derivatives of 5-Thiazoleacetic acid, 2-(acetylamino)-4-phenyl- that exhibit enhanced potency and selectivity. By leveraging these computational methods, scientists can optimize the compound's structure to improve its pharmacokinetic properties and reduce potential side effects.
The synthesis of 5-Thiazoleacetic acid, 2-(acetylamino)-4-phenyl- involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the acetylamino group typically involves reductive amination or acylation reactions, while the attachment of the phenyl ring can be achieved through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These synthetic strategies highlight the compound's complexity and the expertise required to produce it in high purity.
In addition to its pharmaceutical applications, 5-Thiazoleacetic acid, 2-(acetylamino)-4-phenyl- has shown potential in material science and industrial chemistry. Its unique structural features make it suitable for developing novel polymers or coatings with enhanced durability and functionality. For example, thiazole derivatives have been incorporated into polymer matrices to improve their thermal stability or mechanical strength. Such applications underscore the versatility of this class of compounds.
The biological activity of 5-Thiazoleacetic acid, 2-(acetylamino)-4-phenyl- has been investigated in several preclinical studies. These studies have revealed that the compound exhibits inhibitory effects on certain enzymes and receptors relevant to human health. For instance, preliminary data suggest that it may interfere with pathways involved in cell proliferation and differentiation, making it a candidate for treating conditions such as cancer or autoimmune diseases. However, further research is needed to fully elucidate its mechanism of action and therapeutic potential.
The development of new drugs is often hampered by challenges such as poor solubility or low bioavailability. To address these issues, researchers are exploring strategies to modify the structure of 5-Thiazoleacetic acid, 2-(acetylamino)-4-phenyl- while retaining its biological activity. Techniques such as prodrug design or molecular encapsulation have been employed to enhance its pharmacokinetic properties. These approaches highlight the importance of structural optimization in drug discovery.
The role of natural products inspired drug discovery cannot be overstated either; many modern medicines originated from natural compounds which were then chemically modified into more effective forms; future research might explore how natural product inspired libraries could be used alongside computational methods when synthesizing new analogues like this one.
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